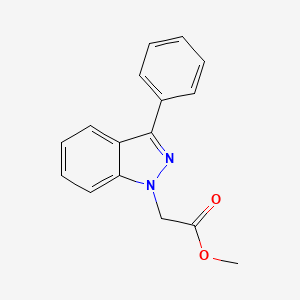

2-(3-Phenyl-1-indazolyl)acetic acid methyl ester

Übersicht

Beschreibung

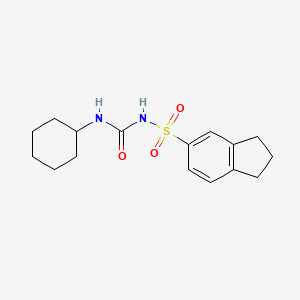

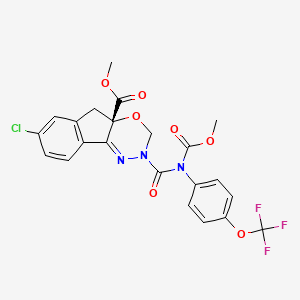

“2-(3-Phenyl-1-indazolyl)acetic acid methyl ester” is a chemical compound with the formula C16H14N2O2 . It is an α-amino acid ester . The average mass of this compound is 266.295 and the monoisotopic mass is 266.10553 .

Synthesis Analysis

The synthesis of indole derivatives, such as “2-(3-Phenyl-1-indazolyl)acetic acid methyl ester”, has been a topic of interest in recent years . The Fischer indole synthesis is one method that has been used to create tricyclic indoles . In this process, an optically active cyclohexanone and phenylhydrazine hydrochloride are heated with methanesulfonic acid (MsOH) under reflux in methanol .Molecular Structure Analysis

The InChI string for “2-(3-Phenyl-1-indazolyl)acetic acid methyl ester” isInChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3 . The SMILES representation is COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 . Chemical Reactions Analysis

Esters, like “2-(3-Phenyl-1-indazolyl)acetic acid methyl ester”, can undergo a variety of reactions . One such reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst . The reaction is reversible and does not go to completion . The products are a carboxylic acid and an alcohol .Wissenschaftliche Forschungsanwendungen

Inz-1 as a Mitochondrial Cytochrome bc1 Inhibitor

Inz-1 is a potent and selective inhibitor of yeast mitochondrial cytochrome bc1 . It has shown potency for yeast over human with IC 50 values of 8.092 μM and 45.320 μM, respectively . This property makes it a potential candidate for research in the field of biochemistry and molecular biology.

Mechanism of Action: Inz-1 inhibits the growth of the model yeast S. cerevisiae (strain BY4741) and C. albicans (SC5314) in media containing glucose or glycerol as the sole carbon source . It exhibits inhibition of cytochrome bc1 from both S. cerevisiae and C. albicans with an IC 50 value of 2.5 μM and 8.0 μM, respectively . Inz-1 is selective for yeast over human cytochrome bc1, it inhibits human cytochrome bc1 activity only weakly, with an IC 50 of 45.3 μM .

Inz-1 in Antifungal Research

Inz-1 has been found to reverse Fluconazole resistance in the fungus Candida albicans . This makes it a potential candidate for research in the development of new antifungal drugs.

Potential Applications: Inz-1 has shown promise in anti-fungal and anti-bacterial applications . It reduces azole resistance, targeting cytochrome bc1 prevents C. albicans . Inz-1 provides attractive to limit both fungal virulence and drug resistance .

Wirkmechanismus

Target of Action

Inz-1 primarily targets the Mitochondrial Cytochrome bc1 and ENPP1 . The mitochondrial cytochrome bc1 plays a crucial role in the electron transport chain of mitochondria, which is essential for energy production in cells . ENPP1, on the other hand, is a critical enzyme involved in the regulation of mineralization and neointimal proliferation .

Mode of Action

Inz-1 acts as an inhibitor of the mitochondrial cytochrome bc1 . It binds to the Qo pocket of cytochrome bc1 reductase, and its differential interactions with fungal L275 and human F275 residues may be key to its fungal selectivity .

As for ENPP1, Inz-1 acts as an enzyme replacement therapy. It is designed to circulate throughout the body and cleave extracellular ATP into PPi and AMP, a precursor of adenosine .

Biochemical Pathways

Inz-1 affects the electron transport chain in mitochondria by inhibiting the mitochondrial cytochrome bc1 . This inhibition disrupts the normal flow of electrons within the chain, affecting the production of ATP, the main energy currency of the cell .

In the case of ENPP1, Inz-1 increases the levels of inorganic pyrophosphate (PPi) and adenosine, both of which play significant roles in regulating mineralization and neointimal proliferation .

Pharmacokinetics

It’s important to note that these properties play a crucial role in drug discovery and chemical safety assessment .

Result of Action

Inz-1 has been shown to have significant molecular and cellular effects. It inhibits the growth of certain yeast strains and reverses Fluconazole resistance in the fungus Candida albicans . In addition, it has been found to induce ribosomal stress and prevent neointimal proliferation in ENPP1 deficient mice .

Action Environment

The action, efficacy, and stability of Inz-1 can be influenced by various environmental factors. For instance, the compound is currently being tested in clinical trials for the treatment of ENPP1 Deficiency and ABCC6 Deficiency . The results of these trials could provide valuable insights into how different physiological and pathological conditions affect the action of Inz-1.

Eigenschaften

IUPAC Name |

methyl 2-(3-phenylindazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYOCUDWQCQSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3-phenyl-1H-indazol-1-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4S,5R,6R,9S,10R,12R,14R)-4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate](/img/structure/B1671945.png)